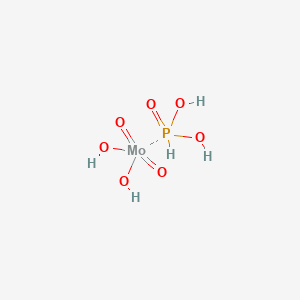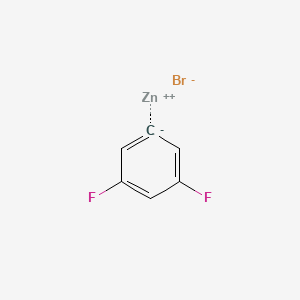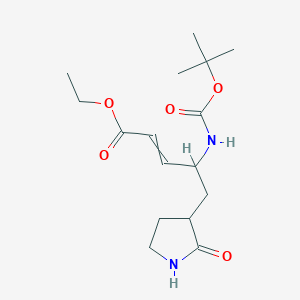
dihydroxy(dioxo)molybdenum;phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydroxy(dioxo)molybdenum;phosphonic acid is a compound that combines the properties of molybdenum and phosphonic acid Molybdenum is a transition metal known for its role in various biological and industrial processes, while phosphonic acid is a phosphorus-containing compound with significant chemical reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dihydroxy(dioxo)molybdenum;phosphonic acid typically involves the reaction of molybdenum oxide with phosphonic acid. One common method is the hydrolysis of phosphorus trichloride with water or steam, followed by the reaction with molybdenum oxide . The reaction conditions, such as temperature, pH, and concentration, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Techniques such as 31P NMR spectroscopy are used to monitor the composition of the reaction mixture and ensure the desired product is obtained . The use of advanced purification methods, such as crystallization and chromatography, further enhances the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Dihydroxy(dioxo)molybdenum;phosphonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of molybdenum and phosphonic acid moieties, which provide multiple reactive sites.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield molybdenum(VI) complexes, while reduction reactions can produce molybdenum(IV) species .
Aplicaciones Científicas De Investigación
Dihydroxy(dioxo)molybdenum;phosphonic acid has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions due to its unique redox properties . In medicine, it is being investigated for its potential therapeutic effects, including anticancer and antimicrobial activities . In industry, it is used in the production of advanced materials and as a component in corrosion inhibitors .
Mecanismo De Acción
The mechanism of action of dihydroxy(dioxo)molybdenum;phosphonic acid involves its interaction with molecular targets and pathways. The molybdenum center can undergo redox cycling between different oxidation states, facilitating electron transfer reactions. The phosphonic acid moiety can coordinate with metal ions and participate in hydrogen bonding, influencing the compound’s reactivity and stability . These interactions enable the compound to exert its effects in various chemical and biological processes.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to dihydroxy(dioxo)molybdenum;phosphonic acid include other molybdenum complexes with different ligands, such as dioxo-molybdenum(VI) complexes with thiolate ligands . Phosphorous acid and its derivatives, such as phosphonic acids, also share similarities in terms of their chemical structure and reactivity .
Uniqueness: What sets this compound apart from similar compounds is the combination of molybdenum and phosphonic acid moieties, which provides unique redox properties and coordination chemistry. This combination allows for a wide range of applications in various fields, making it a versatile and valuable compound for scientific research and industrial use .
Propiedades
Fórmula molecular |
H5MoO7P |
|---|---|
Peso molecular |
243.96 g/mol |
Nombre IUPAC |
dihydroxy(dioxo)molybdenum;phosphonic acid |
InChI |
InChI=1S/Mo.H3O3P.2H2O.2O/c;1-4(2)3;;;;/h;4H,(H2,1,2,3);2*1H2;;/q+2;;;;;/p-2 |
Clave InChI |
DRXGWTUAIWQOKN-UHFFFAOYSA-L |
SMILES canónico |
OP(=O)O.O[Mo](=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4Ar,6as,7s,9bs)-N-(1-hydroxy-2-methyl-2-propanyl)-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide](/img/structure/B13720494.png)

![{1-[(Oxan-4-yl)methyl]-1H-indol-5-yl}methanamine](/img/structure/B13720503.png)
![methyl 7-[(1R,2R,3R,5S)-2-[(3R)-4-(2-fluorophenyl)sulfanyl-3-hydroxybutyl]-3,5-dihydroxycyclopentyl]heptanoate](/img/structure/B13720516.png)
![(3S,8S,10R,13R)-10,13-dimethyl-17-(6-(113C)methyl(4,5,6,7-13C4)heptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13720517.png)
![4-(4,4-Difluoropiperidin-1-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13720522.png)








